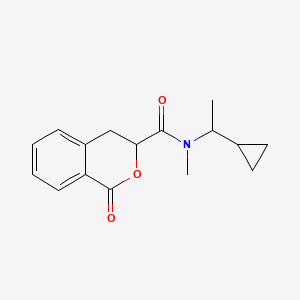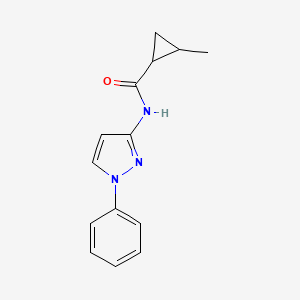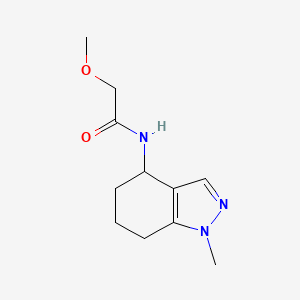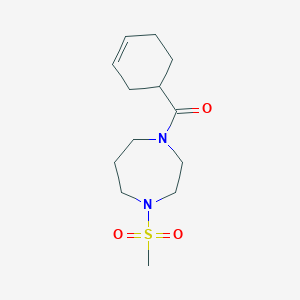![molecular formula C14H21N3O B7526284 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide, also known as DIMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has a cyclohexene ring structure. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 257.36 g/mol.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative stress. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and physiological effects:
Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide can reduce inflammation and oxidative stress in cells. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments is its ease of synthesis. It is a relatively simple compound to synthesize and purify. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is its low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide. One area of research is the synthesis of new metal complexes using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as a ligand. These complexes may have potential applications in catalysis, sensing, and drug delivery. Another area of research is the development of new organic compounds using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as a building block. These compounds may have potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide and its potential applications in treating inflammation, oxidative stress, and cancer.
Synthesis Methods
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide can be synthesized by the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with cyclohex-3-ene-1-amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide as the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, sensing, and drug delivery. It has also been used as a building block in the synthesis of new organic compounds with potential applications in materials science.
properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(13-9-15-17(3)11(13)2)16-14(18)12-7-5-4-6-8-12/h4-5,9-10,12H,6-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWVJQQFSTCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
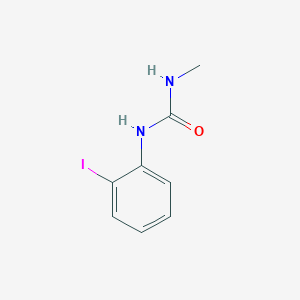
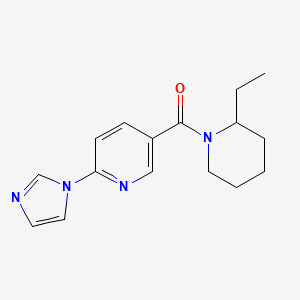
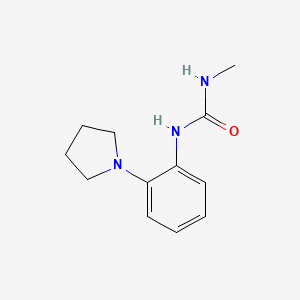
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
